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Compound of Interest

Compound Name: Sarpagan-17-ol

Cat. No.: B1261461

Introduction

Vellosiminol, a naturally occurring indole alkaloid with the molecular formula C19H22N20, is a
compound of significant interest to researchers in natural product chemistry and drug
development. Its complex polycyclic structure necessitates a comprehensive analytical
approach for unambiguous characterization. This application note provides a detailed protocol
for the interpretation of spectroscopic data—including Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 3C)—for the
structural elucidation of Vellosiminol. Due to the limited availability of published spectroscopic
data for Vellosiminol, this document will use data from a closely related indole alkaloid,
Vellosimine (C19H20N20), as an illustrative example to guide researchers in the
characterization process. The methodologies and interpretation principles described herein are
directly applicable to the analysis of Vellosiminol.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that would be expected for an
indole alkaloid of the Vellosiminol class. The data presented is for the related compound
Vellosimine and serves as a guide for interpretation.

Table 1: Mass Spectrometry Data
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Parameter Value Interpretation

Molecular Formula C19H22N20 -

Molecular Weight 294.39 g/mol -

lonization Mode ESI+ Protonated molecule [M+H]*
High-resolution mass

Expected m/z 295.1754 spectrometry for elemental

composition confirmation

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Functional Group Assignment

~3400 (broad)

N-H stretch (indole)

~3350 (sharp)

O-H stretch (alcohol)

~2920, 2850 C-H stretch (aliphatic)
~1610 C=C stretch (aromatic)
~1460 C-H bend (aliphatic)
~1050 C-O stretch (alcohol)

Table 3: *H NMR Spectroscopic Data (500 MHz, CDCIs)
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. . Coupling

Chemical Shift L . Proposed
Multiplicity Integration Constant (J, .

(6, ppm) Assignment

Hz)

8.10 brs 1H - Indole N-H

7.55 d 1H 7.8 Ar-H

7.30 d 1H 8.1 Ar-H

7.15 t 1H 7.5 Ar-H

7.10 t 1H 7.5 Ar-H

4.15 d 1H 5.0 H-C-O

3.80-2.50 m ~10H - Aliphatic protons

1.70 S 3H - CHs

1.20 t 3H 7.2 Ethyl CHs

Table 4: 13C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Proposed Assignment
136.5 Ar-C (quaternary)

127.8 Ar-C (quaternary)

122.0 Ar-CH

120.0 Ar-CH

118.5 Ar-CH

111.0 Ar-CH

108.2 Ar-C (quaternary)

70.1 H-C-O

60.5 Aliphatic C

55.0 - 20.0 Multiple aliphatic carbons
255 CHs

125 Ethyl CHs

Experimental Protocols
Isolation of Vellosiminol

A generalized protocol for the isolation of indole alkaloids from plant material is as follows:

o Extraction: Dried and powdered plant material is subjected to extraction with a suitable
organic solvent, such as methanol or ethanol, at room temperature for 48-72 hours.

» Acid-Base Partitioning: The crude extract is concentrated under reduced pressure and then
subjected to acid-base partitioning. The extract is dissolved in 5% aqueous HCI and washed
with ethyl acetate to remove neutral and acidic compounds. The acidic aqueous layer is then
basified with NH4OH to pH 9-10 and extracted with dichloromethane to obtain the crude
alkaloid fraction.

o Chromatographic Purification: The crude alkaloid extract is purified using a combination of
chromatographic techniques, such as column chromatography on silica gel or alumina,

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

followed by preparative thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC) to yield pure Vellosiminol.

Spectroscopic Analysis

e Mass Spectrometry (MS): High-resolution mass spectra are acquired on a time-of-flight
(TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion
mode.

« Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared
(FTIR) spectrometer using a KBr pellet or as a thin film on a NaCl plate.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 500 MHz or higher field NMR spectrometer using deuterated chloroform (CDCIs) as the
solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments, such as
COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and
carbon signals.

Data Interpretation and Structural Elucidation

The structural elucidation of Vellosiminol is achieved by a synergistic interpretation of the data
obtained from various spectroscopic techniques.

Caption: Workflow for the structural elucidation of Vellosiminol.

Potential Biological Sighaling Pathways

Indole alkaloids are known to interact with various biological targets. While the specific
signaling pathways for Vellosiminol are yet to be fully elucidated, related compounds have
been shown to modulate neurotransmitter receptors and ion channels. A hypothetical signaling
pathway is illustrated below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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